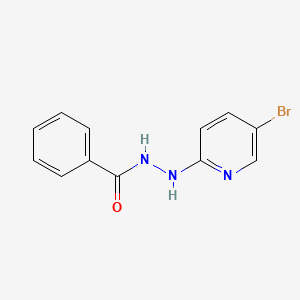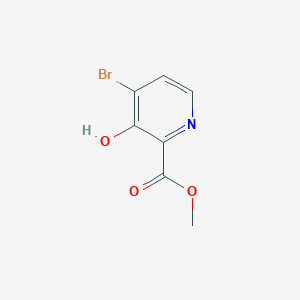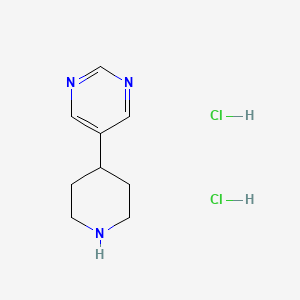
methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride
Descripción general
Descripción
“Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride” is a chemical compound with the molecular formula C12H14ClN3O2 . It has a molecular weight of 267.71 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride”, can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of “methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride” consists of a pyrazole ring attached to a phenyl group and an acetate group .Physical And Chemical Properties Analysis
“Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride” is a solid compound . Its boiling point and other physical properties are not specified in the sources I found.Aplicaciones Científicas De Investigación
Antibacterial Activity
Compounds similar to methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride have been evaluated for their biological effects on bacteria such as E. coli. The structural similarity suggests potential antibacterial applications for this compound as well .
Cancer Treatment
Pyrazole derivatives have been studied for their potential in cancer treatment due to their ability to inhibit receptor tyrosine kinase signaling pathways, which are often overactive in cancer cells .
Anti-inflammatory and Analgesic Activities
Indole derivatives, which share structural features with pyrazole compounds, have shown anti-inflammatory and analgesic activities. This indicates that methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride could also be researched for similar pharmacological properties .
Synthetic Intermediate
Pyrazole compounds have been used as intermediates in synthetic routes for various chemical syntheses. This compound could serve as a building block in the synthesis of more complex molecules .
Heterocyclic Chemistry
Efforts have been made to produce new heterocycles using pyrazole scaffolds. Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride could be used in reactions with binucleophiles to create novel heterocyclic structures .
Catalysis
Pyrazole derivatives have been synthesized through reactions catalyzed by sodium acetate at room temperature. This suggests that the compound could also be utilized in catalytic processes to synthesize other derivatives .
Mecanismo De Acción
Target of Action
Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride, a pyrazole-bearing compound, is known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
It is known that the compound interacts with its targets, leading to significant changes in their biological activities
Biochemical Pathways
It is known that the compound has potent antileishmanial and antimalarial activities . This suggests that it may affect the biochemical pathways associated with these diseases.
Result of Action
The result of the action of Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the symptoms of leishmaniasis and malaria, respectively.
Safety and Hazards
Direcciones Futuras
The future directions for “methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride” and similar compounds could involve further exploration of their synthesis techniques and biological activity. Pyrazole compounds have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals .
Propiedades
IUPAC Name |
methyl 2-amino-2-(1-phenylpyrazol-4-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-17-12(16)11(13)9-7-14-15(8-9)10-5-3-2-4-6-10;/h2-8,11H,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMWYJNEPDRYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CN(N=C1)C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




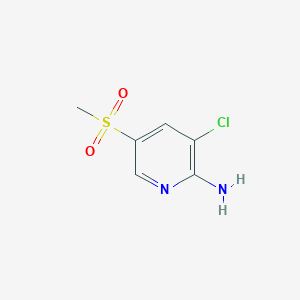
![3-cyclopropyl-5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1433531.png)

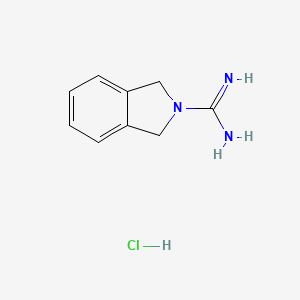
![[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1433537.png)



![7-Oxospiro[3.5]nonane-2-carboxylic acid](/img/structure/B1433544.png)
![[2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol](/img/structure/B1433545.png)
